N-甲基霍马里胺(盐酸盐)

描述

N-methyl Homarylamine (hydrochloride) is an analytical reference standard categorized as a phenethylamine. This product is intended for research and forensic applications.

科学研究应用

单胺氧化酶抑制

盐酸 N-甲基霍马里胺已被鉴定为单胺氧化酶(MAO)的一种结构独特的抑制剂。1960 年的研究揭示了该化合物对大鼠肝线粒体的体外作用和对小鼠脑和肝脏中单胺氧化酶的体内抑制作用(泰勒、威克斯、格拉迪什和马丁,1960 年)。1968 年的进一步研究还强调了类似化合物对 MAO 抑制的动力学,与已知的抑制剂相比显示出独特的模式(约翰斯顿,1968 年)。

光谱分析和电离

对甲基化胺的拉曼光谱的研究,包括与 N-甲基霍马里胺相关的甲基化胺,提供了对其电离性质的见解。这些研究早在 1937 年就进行了,探讨了这些化合物的谱图如何受电离和甲基化影响(埃德索尔,1937 年)。

N-脱甲基过程

该化合物已在 N-脱甲基过程的背景下进行了研究。2010 年的一项研究描述了一种温和且简单的两步 Fe(0) 介导的叔 N-甲基生物碱 N-脱甲基方法,包括 N-甲基霍马里胺(科克、派、辛格和斯卡梅尔斯,2010 年)。

代谢活化研究

N-甲基霍马里胺还在与 N-羟基芳基胺和杂环胺的代谢活化相关的研究中进行了检验。1995 年进行的一项研究探讨了致癌化合物的生物活化,提供了对 N-甲基化胺的生化相互作用的基本见解(周、朗和卡德鲁巴,1995 年)。

内酯合成

该化合物已用于内酯化过程。1976 年的一项研究证明了在 ω-羟基酸的直接内酯化中使用相关甲基胺的成功(向山、臼井和西乡,1976 年)。

安全和危害

作用机制

Target of Action

N-methyl Homarylamine (hydrochloride), also known as 2-(1,3-benzodioxol-5-yl)-N,N-dimethylethanamine;hydrochloride, is a phenethylamine . .

Biochemical Pathways

The specific biochemical pathways affected by N-methyl Homarylamine (hydrochloride) are currently unknown. Phenethylamines typically interact with monoaminergic systems, potentially affecting pathways related to neurotransmitter synthesis, release, and reuptake .

生化分析

Biochemical Properties

N-methyl Homarylamine (hydrochloride) plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in the metabolism of phenethylamines, such as monoamine oxidase (MAO). This interaction can lead to the inhibition of MAO, affecting the breakdown of neurotransmitters like dopamine and serotonin . Additionally, N-methyl Homarylamine (hydrochloride) can bind to certain receptors in the brain, influencing neurotransmission and potentially altering mood and behavior.

Cellular Effects

The effects of N-methyl Homarylamine (hydrochloride) on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, N-methyl Homarylamine (hydrochloride) can modulate the release of neurotransmitters, thereby affecting synaptic transmission and plasticity . It may also impact the expression of genes involved in neurotransmitter synthesis and degradation, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, N-methyl Homarylamine (hydrochloride) exerts its effects through several mechanisms. It can bind to and inhibit enzymes like monoamine oxidase, preventing the breakdown of neurotransmitters . This inhibition leads to increased levels of neurotransmitters in the synaptic cleft, enhancing their signaling effects. Additionally, N-methyl Homarylamine (hydrochloride) can interact with various receptors, such as serotonin and dopamine receptors, modulating their activity and influencing downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-methyl Homarylamine (hydrochloride) can change over time. The compound is relatively stable under standard storage conditions, with a stability of up to five years when stored at -20°C . Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to N-methyl Homarylamine (hydrochloride) in vitro or in vivo can lead to adaptive changes in cellular function, such as receptor desensitization or changes in gene expression .

Dosage Effects in Animal Models

The effects of N-methyl Homarylamine (hydrochloride) vary with different dosages in animal models. At low doses, it may enhance neurotransmitter signaling and improve cognitive function. At higher doses, it can lead to toxic effects, such as neurotoxicity and behavioral changes . Threshold effects have been observed, where a certain dosage level must be reached to elicit significant biochemical and physiological responses.

Metabolic Pathways

N-methyl Homarylamine (hydrochloride) is involved in several metabolic pathways. It is metabolized primarily by monoamine oxidase, which converts it into various metabolites . These metabolites can then be further processed by other enzymes, such as catechol-O-methyltransferase (COMT), affecting metabolic flux and metabolite levels. The interaction of N-methyl Homarylamine (hydrochloride) with these enzymes can influence its overall pharmacokinetic profile and biological effects.

Transport and Distribution

Within cells and tissues, N-methyl Homarylamine (hydrochloride) is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as the dopamine transporter (DAT) and serotonin transporter (SERT) . Once inside the cell, it can bind to intracellular proteins and be transported to different cellular compartments. This distribution can affect its localization and accumulation, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of N-methyl Homarylamine (hydrochloride) is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to synaptic vesicles in neuronal cells, where it can modulate neurotransmitter release. The localization of N-methyl Homarylamine (hydrochloride) within cells can significantly impact its biochemical and physiological effects.

属性

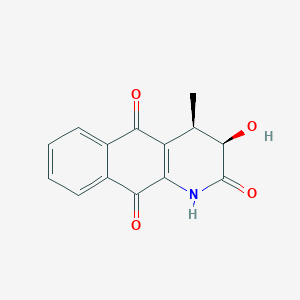

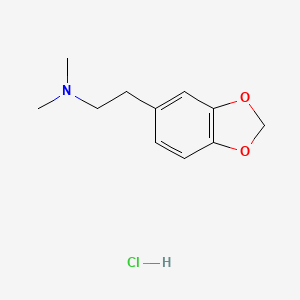

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-N,N-dimethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-12(2)6-5-9-3-4-10-11(7-9)14-8-13-10;/h3-4,7H,5-6,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIGBMMOTJOZDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC2=C(C=C1)OCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501345210 | |

| Record name | N-Methyl homarylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136366-39-7 | |

| Record name | N-Methyl homarylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。